4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is particularly valuable in pharmaceuticals and materials science due to its diverse applications.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the Suzuki–Miyaura coupling reaction. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research due to its diverse applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is employed in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzamide
- 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Biological Activity
The compound 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile (commonly referred to as Compound A ) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables, research findings, and case studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of Compound A. It has been evaluated against various viral strains, demonstrating significant efficacy. For instance, its activity against the Ebola virus was assessed in vitro, revealing an effective concentration (EC50) in the submicromolar range, suggesting strong antiviral properties.
The proposed mechanism of action for Compound A involves inhibition of viral entry by targeting specific cellular receptors. Studies using docking simulations have identified key amino acids in the Niemann-Pick C1 (NPC1) protein that interact with the compound, indicating a competitive binding mechanism that disrupts viral fusion with host cells .
Cytotoxicity and Selectivity
In addition to antiviral activity, the cytotoxic effects of Compound A were evaluated using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity (CC50) to antiviral efficacy (EC50), was found to be favorable, indicating that Compound A exhibits low toxicity while maintaining high antiviral potency .
Table 1: Biological Activity of Compound A
Activity Type | EC50 (µM) | CC50 (µM) | SI |
---|---|---|---|
Antiviral (Ebola) | 0.64 | 12.8 | 20 |
Cytotoxicity (MT-4 cells) | N/A | 12.8 | N/A |
Case Studies
- Study on Antiviral Efficacy : In a controlled study involving recombinant Ebola virus, Compound A demonstrated significant inhibition of viral replication at concentrations as low as 0.64 µM, outperforming several existing antiviral agents .
- Toxicological Assessment : A separate investigation into the cytotoxic effects revealed that Compound A had a CC50 value significantly higher than its EC50 value, confirming its safety profile for further development .
Properties
IUPAC Name |
4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMBDNBCKUNRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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